2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
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Overview
Description
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a thiazole ring, with a carboxylic acid group and two hydrochloride ions, which contribute to its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid: The non-dihydrochloride form of the compound.
1-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid: A structural isomer with different positioning of the functional groups.
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxamide: A related compound with an amide group instead of a carboxylic acid.
Uniqueness
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility.
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)3-6-1-2-10-4-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJPLZLNXSMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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